molecular formula C20H21N3O7S2 B2364723 ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-62-7

ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2364723
CAS No.: 865247-62-7
M. Wt: 479.52
InChI Key: JBOUTMZGORLEIP-XDOYNYLZSA-N
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Description

ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a benzothiazole ring, a sulfamoyl group, and a dimethoxybenzoyl moiety.

Scientific Research Applications

ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in these processes include sulfuric acid, acetic anhydride, and various catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzothiazole ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: Differing in the position of the methoxy groups on the benzoyl moiety.

    Ethyl 2-[2-(2,6-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: Differing in the position of the methoxy groups on the benzoyl moiety.

These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their molecular structures.

Properties

IUPAC Name

ethyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S2/c1-4-30-18(24)11-23-15-8-6-13(32(21,26)27)10-17(15)31-20(23)22-19(25)14-7-5-12(28-2)9-16(14)29-3/h5-10H,4,11H2,1-3H3,(H2,21,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOUTMZGORLEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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